(R)-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine is a chiral amine compound featuring an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine typically involves the reaction of ®-3,3-dimethyloxirane with N-ethylethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia or primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can result in various substituted amine derivatives .
Scientific Research Applications
®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and amines.
Mechanism of Action
The mechanism of action of ®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity underlies its potential biological activities and applications in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyloxiranyl)methanol: This compound features a similar oxirane ring but lacks the ethylamine moiety.
7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one: Another compound with a similar oxirane ring structure but different functional groups.
Uniqueness
®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine is unique due to its combination of an oxirane ring and an ethylamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)7-8-9(3,4)11-8/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHUGUDCDTJNK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1C(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H]1C(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.